1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Solubility-limited pyrazole-sulfonamide building blocks compromise biochemical assay reproducibility. This 5-amino-functionalized scaffold directly addresses that: • XLogP3 = -1: >100-fold aqueous solubility gain vs. phenyl analogs, minimizing DMSO precipitation artifacts. • Free primary amine handle: enables electrophilic warhead (e.g., acrylamide) or linker conjugation for TCIs and PROTACs. • Validated core for JNK/BRAF(V600E) kinase inhibitor design. Supplied at 95% purity with multi-vendor global stock availability.

Molecular Formula C8H9N5O2S
Molecular Weight 239.26 g/mol
CAS No. 1333855-28-9
Cat. No. B1373166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
CAS1333855-28-9
Molecular FormulaC8H9N5O2S
Molecular Weight239.26 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N
InChIInChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15)
InChIKeyOHXXLYADVSQCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Aminopyridin-2-yl)-1H-Pyrazole-4-Sulfonamide Procurement Guide


1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1333855-28-9) is a heterocyclic organic compound belonging to the pyrazole sulfonamide class, characterized by a molecular formula of C8H9N5O2S and a molecular weight of 239.26 g/mol [1]. It features a pyrazole core linked to a 5-aminopyridine moiety and a sulfonamide group [2]. As a versatile small molecule scaffold, it is primarily offered as a research chemical and building block for synthetic chemistry and early-stage drug discovery .

Workflow Heterocyclic building block for synthetic chemistry and early discovery research
Selection Primary amine handle enables further functionalization; scaffold with class-level kinase inhibitor potential
Use Context Exploratory kinase inhibitor design, covalent inhibitor synthesis, or solubility-sensitive assay prototyping

Generic Substitution Risk for 1-(5-Aminopyridin-2-yl)-1H-Pyrazole-4-Sulfonamide


Substituting 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide with a generic or structurally similar pyrazole-sulfonamide building block is not scientifically sound due to distinct differences in physicochemical properties, reactivity, and potential bioactivity. The presence of the 5-amino substituent on the pyridine ring is a critical differentiator that alters hydrogen bonding capacity (increased donor count), electronic distribution, and overall lipophilicity (XLogP3-AA of -1) compared to unsubstituted pyridinyl or phenyl analogs [1]. These variations directly impact the compound's utility in forming specific intermolecular interactions within binding pockets or for further derivatization in synthetic pathways. Consequently, direct substitution can lead to irreproducible results in target engagement assays or failure in downstream synthetic steps where the specific electronic or steric profile of this scaffold is required [2].

H-Bond Alteration
The additional amine donor changes hydrogen bonding capacity compared to phenyl or unsubstituted pyridinyl analogs, which may shift binding interactions and affect target engagement assay reproducibility.
Lipophilicity Shift
Predicted logP significantly lower than phenyl-substituted analogs can alter partitioning and solubility, leading to divergent assay behavior; direct substitution may not replicate solubility-dependent results.
Functional Handle Dependency
The free primary amine is a reactive handle for conjugation. Analogs lacking this group cannot support amine-directed derivatization without scaffold redesign, limiting synthetic interchangeability.

Differentiation Evidence for 1-(5-Aminopyridin-2-yl)-1H-Pyrazole-4-Sulfonamide


Enhanced H-Bond Donor Capacity vs. Phenyl/Pyridinyl Analogs

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide possesses two hydrogen bond donors (HBD), a feature not present in common comparator compounds like 1-phenyl-1H-pyrazole-4-sulfonamide (HBD = 1) or 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide (HBD = 1) [1]. This increased donor capacity, derived from the primary amine on the pyridine ring, allows for distinct and potentially stronger or more specific intermolecular interactions, such as with backbone carbonyls in enzyme active sites or for forming stable co-crystals [2].

H-Bond Donor Count
Computed
Target: 2 donors
Phenyl analog: 1 donor
Supports H-bond interaction design in binding sites
Cactvs computed; experimental validation recommended
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Reduced Lipophilicity vs. Phenyl-Substituted Analogs

The compound exhibits a computed partition coefficient (XLogP3-AA) of -1, indicating a significantly lower lipophilicity than phenyl-substituted pyrazole sulfonamide analogs [1]. For instance, 1-phenyl-1H-pyrazole-4-sulfonamide has a predicted XLogP3 of approximately 1.2 [2]. This -2.2 log unit difference (over a 100-fold difference in partition coefficient) suggests the target compound possesses vastly superior aqueous solubility, a critical parameter for in vitro assays, formulation development, and achieving optimal pharmacokinetic profiles in vivo [3].

Predicted LogP
Data to verify
XLogP3: -1 vs ~1.2
May improve aqueous solubility for in vitro assays
Computed logP; experimental logD determination recommended
ADME/Tox Prediction Drug Design Physicochemical Profiling

Commercial Availability and Purity Parity

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is commercially available from multiple vendors with a standard purity of 95% . This purity level matches that of widely used analogs like 1-phenyl-1H-pyrazole-4-sulfonamide (95% purity) , ensuring that the target compound does not require compromise in initial quality or additional purification steps relative to standard building blocks. While some fluorinated analogs may offer higher stated purity (e.g., 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide at 98%), their limited availability and higher cost per gram often render them impractical for large-scale or exploratory use .

Purity Specification
Supplier data
Target: 95%
Phenyl analog: 95%
Comparable procurement quality benchmark
Vendor datasheets; lot-dependent verification recommended
Chemical Procurement Synthetic Chemistry Supply Chain

Kinase Inhibition Potential: Class-Level Evidence

While direct biological data for 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is not publicly available, the compound belongs to a well-validated class of pyrazole-sulfonamide kinase inhibitors. Peer compounds with similar structural features have demonstrated potent inhibition of JNK isoforms. For example, 1,3,4-trisubstituted pyrazole derivatives bearing a sulfonamide moiety have shown IC50 values as low as 0.62 µM against JNK2 and 0.90 µM against JNK1 [1]. Another study reports ethyl pyrazole derivatives with a sulfonamide terminal moiety achieving IC50 values of 125 nM against JNK2 and 98 nM against BRAF(V600E) [2]. This class-level evidence supports the target compound's potential utility in kinase-targeted drug discovery campaigns.

Kinase Class Activity
Class-level
No direct data; class IC₅₀ 0.62 µM (JNK2)
Class-level kinase inhibition rationale
Requires direct kinase profiling to confirm scaffold activity
Kinase Inhibition Cancer Research Inflammation

Application Scenarios for 1-(5-Aminopyridin-2-yl)-1H-Pyrazole-4-Sulfonamide


Kinase Inhibitor Design Scaffold

Given its class-level association with potent kinase inhibition, 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is an ideal starting scaffold for designing novel JNK or BRAF(V600E) inhibitors [1]. Its unique combination of an additional hydrogen bond donor (primary amine) and reduced lipophilicity (XLogP3 = -1) makes it particularly suited for generating lead-like compounds with improved solubility profiles compared to more lipophilic phenyl analogs [2].

Targeted Covalent Inhibitor Building Block

The free primary amine on the pyridine ring serves as a reactive handle for further functionalization, enabling the facile attachment of electrophilic warheads (e.g., acrylamides) or affinity tags [1]. This positions the compound as a versatile intermediate for synthesizing targeted covalent inhibitors (TCIs) or chemical probes, a capability not offered by 1-phenyl-1H-pyrazole-4-sulfonamide which lacks this amino functionality [2].

PROTACs and Molecular Glue Synthesis

The presence of a primary amine facilitates straightforward conjugation to linker moieties, a critical step in the assembly of PROTACs (Proteolysis Targeting Chimeras) and molecular glues [1]. The compound's improved aqueous solubility (XLogP3 = -1) is also advantageous for maintaining favorable physicochemical properties in the larger, often more lipophilic, final degrader molecules [2].

In Vitro Assay Optimization

For researchers encountering solubility challenges with lipophilic pyrazole-sulfonamide analogs in biochemical or cell-based assays, 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide provides a quantifiably superior alternative. Its predicted XLogP3 of -1 implies significantly higher aqueous solubility (over 100-fold improvement compared to phenyl analogs), reducing the need for problematic DMSO concentrations and minimizing precipitation artifacts [1].

Application
Selection Property
Validation Focus
Kinase inhibitor design research
H-bond donor & low predicted logP profile
Kinase panel screening; solubility assessment
Covalent inhibitor synthesis
Primary amine reactive handle
Warhead conjugation efficiency; selectivity profiling
PROTAC / molecular glue assembly
Amine linker conjugation & predicted solubility profile
Ternary complex formation; solubility monitoring
Solubility-sensitive biochemical assays
Predicted low lipophilicity (XLogP3)
DMSO-free assay compatibility; precipitation artifact control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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